(3,4-Dihydro-2H-pyran-6-yl)methanamine
Description
(3,4-Dihydro-2H-pyran-6-yl)methanamine is a bicyclic amine featuring a partially saturated pyran ring (a six-membered oxygen-containing heterocycle) with a methanamine (-CH₂NH₂) substituent at the 6-position. Its structure combines the rigidity of the pyran ring with the reactivity of the primary amine, enabling diverse chemical modifications .
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4-5,7H2 |
InChI Key |
DVOBWGYOTJOCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyran-6-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with aminomethylating agents under controlled conditions. For instance, the use of formaldehyde and ammonium chloride in the presence of a catalyst can facilitate the aminomethylation process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-pyran-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyran oxides, while reduction can produce more saturated pyran derivatives.
Scientific Research Applications
(3,4-Dihydro-2H-pyran-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, molecular formulas, and applications of (3,4-Dihydro-2H-pyran-6-yl)methanamine and related compounds:
Key Differences and Implications
Ring Systems and Saturation
- Dihydropyran vs. Pyridine/Quinoline: The dihydropyran ring in the target compound is partially saturated, enhancing conformational flexibility compared to fully aromatic pyridine (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine ) or quinoline derivatives (e.g., 6-(3,4-dihydroquinolin-1(2H)-yl)pyridin-3-yl)methanamine ). Saturation may influence metabolic stability and binding affinity in biological systems.
Substituent Effects
- Amino Group Positioning: Substitution at the 6-position on dihydropyran contrasts with pyridine derivatives bearing substituents at the 3-position (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine ). Positional differences alter electronic properties and steric interactions.
- Complexity of Functional Groups : Compounds like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine incorporate bulky aromatic systems (benzimidazole, chlorophenyl), which may enhance π-π stacking but reduce solubility compared to the simpler dihydropyran-based amine.
Molecular Weight and Solubility
- The target compound’s lower molecular weight (~113 g/mol) suggests better membrane permeability than heavier analogs (e.g., the benzodioxin-containing compound at 391 g/mol ). However, hydrophilic substituents (e.g., methoxyethoxy in ) can improve aqueous solubility despite higher molecular weights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
